molecular formula C15H17N5OS B5751760 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide

2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide

Katalognummer: B5751760
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: QPMDBABAIQPYOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide, also known as ACT-129968, is a small molecule inhibitor that targets the orexin receptors in the brain. Orexin receptors play a crucial role in regulating wakefulness and sleep, and their dysfunction has been linked to various sleep disorders. ACT-129968 has been extensively studied for its potential use in treating sleep disorders like insomnia and narcolepsy.

Wissenschaftliche Forschungsanwendungen

2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide has been extensively studied for its potential use in treating sleep disorders like insomnia and narcolepsy. In preclinical studies, this compound has been shown to improve sleep latency and increase total sleep time. It has also been shown to reduce the occurrence of cataplexy, a symptom of narcolepsy characterized by sudden loss of muscle tone.

Wirkmechanismus

2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide is a selective antagonist of the orexin receptors, specifically the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R). Orexin receptors are G protein-coupled receptors that are primarily expressed in the hypothalamus, a region of the brain that regulates sleep and wakefulness. Orexin neurons promote wakefulness by activating the OX1R and OX2R, and their dysfunction has been linked to various sleep disorders. By blocking the orexin receptors, this compound promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects:
This compound has been shown to improve sleep latency and increase total sleep time in preclinical studies. It has also been shown to reduce the occurrence of cataplexy in animal models of narcolepsy. The drug has a relatively short half-life of approximately 2-3 hours, which makes it suitable for use as a sleep aid.

Vorteile Und Einschränkungen Für Laborexperimente

2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide is a highly selective antagonist of the orexin receptors, which makes it a valuable tool for studying the role of orexin receptors in regulating sleep and wakefulness. However, the drug has a relatively short half-life, which may limit its use in certain experiments. Additionally, the drug has not been extensively studied in humans, which may limit its translational potential.

Zukünftige Richtungen

There are several potential future directions for research on 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide. One area of interest is the development of more potent and selective orexin receptor antagonists. Another area of interest is the use of this compound in combination with other drugs for the treatment of sleep disorders. Additionally, there is interest in studying the long-term effects of this compound on sleep and wakefulness. Finally, there is potential for the use of this compound in the treatment of other disorders that are linked to orexin dysfunction, such as obesity and addiction.
Conclusion:
This compound is a small molecule inhibitor that targets the orexin receptors in the brain. The drug has been extensively studied for its potential use in treating sleep disorders like insomnia and narcolepsy. It has been shown to improve sleep latency and increase total sleep time in preclinical studies. The drug has a relatively short half-life, which makes it suitable for use as a sleep aid. There are several potential future directions for research on this compound, including the development of more potent and selective orexin receptor antagonists and the use of this compound in combination with other drugs for the treatment of sleep disorders.

Synthesemethoden

2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide was first synthesized by scientists at the Japanese pharmaceutical company Takeda in 2005. The synthesis method involves the reaction of 2-chloro-N-cyclohexylacetamide with 6-amino-3,5-dicyano-2-pyridinethiol in the presence of a base and a coupling agent. The resulting product is then purified using column chromatography.

Eigenschaften

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS/c16-7-10-6-11(8-17)15(20-14(10)18)22-9-13(21)19-12-4-2-1-3-5-12/h6,12H,1-5,9H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMDBABAIQPYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.